22-Hydroxycholesterol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
22-Hydroxycholesterol can be synthesized through the hydroxylation of cholesterol. The process involves the use of cholesterol side-chain cleavage enzyme (P450scc), which hydroxylates cholesterol to form this compound . This reaction typically occurs under physiological conditions, with the enzyme catalyzing the addition of a hydroxyl group at the 22nd carbon position of the cholesterol molecule .
Industrial Production Methods
Industrial production of this compound often involves microbial cell factories. For instance, Saccharomyces cerevisiae can be genetically engineered to express cholesterol 22-hydroxylase, which converts cholesterol into this compound . This method has been optimized to achieve high yields, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
22-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 20α,22-dihydroxycholesterol, which is a precursor to pregnenolone.
Reduction: Although less common, reduction reactions can modify the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Enzymes like P450scc are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for this compound.
Substitution: Reagents like acyl chlorides can be used to substitute the hydroxyl groups with ester groups.
Major Products Formed
Pregnenolone: Formed through the oxidation of this compound.
20α,22-Dihydroxycholesterol: An intermediate in the oxidation pathway.
Scientific Research Applications
22-Hydroxycholesterol has a wide range of applications in scientific research:
Mechanism of Action
22-Hydroxycholesterol exerts its effects primarily through its role as an agonist of the liver X receptor (LXR) . LXRs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation . By activating LXRs, this compound influences various cellular processes, including cholesterol homeostasis and immune responses .
Comparison with Similar Compounds
Similar Compounds
27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
24(S)-Hydroxycholesterol: Plays a role in brain cholesterol turnover.
20α,22-Dihydroxycholesterol: An intermediate in the biosynthesis of pregnenolone.
Uniqueness
22-Hydroxycholesterol is unique due to its specific role in the biosynthesis of pregnenolone and its potent activation of LXRs . Unlike other oxysterols, it has a distinct position in the metabolic pathway, making it a critical intermediate in steroid hormone production .
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25?,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAXNJLEKLXNO-UKNNTIGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(CCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904340 | |
Record name | 22-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17711-16-9 | |
Record name | 22-Hydroxycholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017711169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22-Hydroxycholesterol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ9HV8VPD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.